molecular formula C20H14ClN3O B5808062 2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

Cat. No. B5808062
M. Wt: 347.8 g/mol
InChI Key: RSONJCLDIGXCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a chemical compound that belongs to the class of imidazopyridine derivatives. It has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). HDACs are involved in the regulation of gene expression, while CDKs are involved in cell cycle progression. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, which may explain the anti-tumor activity of 2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide.
Biochemical and Physiological Effects
2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of 2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves the reaction of 2-chloro-N-(4-nitrophenyl)benzamide with imidazo[1,2-a]pyridine in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is purified using column chromatography to obtain the final product.

Scientific Research Applications

2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been extensively used in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-17-6-2-1-5-16(17)20(25)22-15-10-8-14(9-11-15)18-13-24-12-4-3-7-19(24)23-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSONJCLDIGXCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

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